molecular formula C15H15FN2O3 B5395926 1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea

1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B5395926
M. Wt: 290.29 g/mol
InChI Key: WGIPKWBRULEMOZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 5 positions, and the other with a fluorine atom at the 3 position

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the methoxy and fluorine groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular processes.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3,5-Dimethoxyphenyl)-3-phenylurea: Lacks the fluorine substituent,

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-4-10(16)6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIPKWBRULEMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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